N(alpha)-(2-Methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Unlike TRH, JTP-2942 has a cyclopentanone structure substituted for the pyroglutamyl moiety, which enhances its therapeutic potency compared to the parent compound .
- JTP-2942 has shown promise in improving cognitive function and memory in animal studies.
JTP-2942: is a synthetic compound designed as an analog of TRH, a hypothalamic hormone that plays a role in releasing thyrotropin and prolactin from the anterior pituitary gland.
Preparation Methods
- Specific synthetic routes and reaction conditions for JTP-2942 are not widely documented in the available literature.
- industrial production methods likely involve chemical synthesis, considering its analog status.
Chemical Reactions Analysis
- JTP-2942’s chemical reactivity is not extensively studied, but it likely undergoes reactions typical of peptide-like compounds.
- Potential reactions include oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific reaction type.
- Major products formed from these reactions remain to be fully characterized.
Scientific Research Applications
Neurological Research: JTP-2942 has been investigated for its effects on cholinergic and monoaminergic neurons.
Stroke Recovery: JTP-2942 may be of interest for treating patients with motor and neurological deficits during the chronic or subacute phase of stroke.
Mechanism of Action
- The exact mechanism by which JTP-2942 exerts its effects is not fully elucidated.
- It likely interacts with TRH receptors in the brain, modulating neurotransmitter systems.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related TRH analogs and assess their relative efficacy.
Properties
CAS No. |
148152-77-6 |
---|---|
Molecular Formula |
C18H25N5O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2S)-1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(1S,2R)-2-methyl-4-oxocyclopentanecarbonyl]amino]propanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C18H25N5O4/c1-10-5-12(24)7-13(10)17(26)22-14(6-11-8-20-9-21-11)18(27)23-4-2-3-15(23)16(19)25/h8-10,13-15H,2-7H2,1H3,(H2,19,25)(H,20,21)(H,22,26)/t10-,13+,14+,15+/m1/s1 |
InChI Key |
MVRLGJKFVUDFCR-KJEVXHAQSA-N |
SMILES |
CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Isomeric SMILES |
C[C@@H]1CC(=O)C[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
Canonical SMILES |
CC1CC(=O)CC1C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JTP 2942 JTP-2942 N(alpha)-(2-methyl-4-oxocyclopentanecarbonyl)-L-histidyl-L-prolinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.